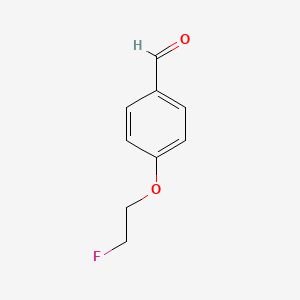

4-(2-Fluoroethoxy)benzaldehyde

Vue d'ensemble

Description

- IUPAC Name : 4-(2-fluoroethoxy)benzaldehyde

- CAS Number : 2967-92-2

- Molecular Formula : C9H9FO2

- Molecular Weight : 168.17 g/mol

- Purity : 95%

- Appearance : Opaque oil

- Country of Origin : China

- Product Link : 4-(2-fluoroethoxy)benzaldehyde

- Safety Information : MSDS

Synthesis Analysis

- Synthesized from 2-fluoroethyl 4-methylbenzenesulfonate and 4-hydroxybenzaldehyde.

- Reaction conditions: With potassium carbonate in N,N-dimethyl-formamide at 40°C for 16 hours under an inert atmosphere.

- Yield: Quantitative.

Molecular Structure Analysis

Chemical Reactions Analysis

- The synthesis involves the reaction of 4-hydroxybenzaldehyde with 2-fluoroethyl 4-methylbenzenesulfonate.

- Detailed reaction steps are provided in the synthesis analysis section.

Physical And Chemical Properties Analysis

- Boiling Point: Not specified

- Solubility: Insoluble in water

- Melting Point: Not specified

Applications De Recherche Scientifique

Oxidation Mechanisms

The oxidation of various benzaldehydes, including 4-(2-Fluoroethoxy)benzaldehyde, has been studied to understand the kinetics and mechanisms of these reactions. For instance, the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid was researched, leading to the formation of corresponding carboxylic acids and insights into reaction orders and thermodynamics (Malik, Asghar, & Mansoor, 2016).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated microporous polyaminals demonstrates the utility of benzaldehydes, including 4-(2-Fluoroethoxy)benzaldehyde, in creating materials with significant CO2 adsorption capabilities. This research highlights the importance of fluorinated compounds in environmental applications (Li, Zhang, & Wang, 2016).

Catalytic Reactions

The catalytic potential of 4-(2-Fluoroethoxy)benzaldehyde in various chemical transformations has been explored. One study focused on Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, showcasing the versatility of these compounds in complex chemical reactions (Chen & Sorensen, 2018).

Room Temperature Deoxyfluorination

Another significant area of research involves the room temperature deoxyfluorination of benzaldehydes, including 4-(2-Fluoroethoxy)benzaldehyde. This process, which uses sulfuryl fluoride and Me4NF, is crucial for the synthesis of various aryl and heteroaryl substrates (Melvin, Ferguson, Schimler, Bland, & Sanford, 2019).

Synthesis of Analogues

The synthesis of various analogues using benzaldehydes is another application. For example, the synthesis of 4-{2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde via phase-transfer catalysis illustrates the chemical versatility and importance of benzaldehydes in creating novel compounds (Qin, 2012).

Safety And Hazards

- Handle with care.

- Wash hands thoroughly after handling.

- Keep away from heat, sparks, and open flames.

- Wear protective gloves and eye protection.

Orientations Futures

- Further research on its applications in organic synthesis and pharmaceuticals.

- Investigation into its potential biological activities.

Propriétés

IUPAC Name |

4-(2-fluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJGNPMZUJFVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567668 | |

| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoroethoxy)benzaldehyde | |

CAS RN |

2967-92-2 | |

| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)

![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)

![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)

![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)